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Compound of Interest |

Compound Name: Chloroalbuterol

CAS No.: 898542-81-9

Cat. No.: B3165318

. J

Synthesis Pathway, Intermediate Isolation, and
Structural Characterization

Executive Summary & Chemical Identity[1][2][3][4]
[5]

In the development and manufacturing of Albuterol (Salbutamol), "Chloroalbuterol"” refers to
two distinct chemical entities that researchers must differentiate:

» Ring-Chlorinated Analogue (Primary Target):

o

Common Name: 5-Chloroalbuterol (Salbutamol EP Impurity L).[1][2]

[¢]

CAS: 898542-81-9.[1][3][2][4][5]

[¢]

Structure: 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol.[1][2]

o

Significance: A stable process-related impurity and reference standard used to validate the
selectivity of analytical methods.[1][2]

e Side-Chain Chlorinated Impurity (Secondary Target):

o Common Name:
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-Chlorosalbutamol (Benzylic chloride).[1][2]

o Significance: A highly reactive, potential genotoxic impurity (PGI) formed via the reaction
of the hydroxymethyl group with HCI.[1]

This guide focuses on the synthesis of the Ring-Chlorinated Reference Standard (Impurity L),
providing a robust pathway for its preparation, while also detailing the mechanism of formation
for the benzylic-chloro impurity to ensure comprehensive process control.[1]

Retrosynthetic Analysis (5-Chloroalbuterol)

The synthesis of 5-Chloroalbuterol requires the introduction of a chlorine atom at the meta
position relative to the phenolic hydroxyl group before the elaboration of the ethanolamine side
chain.[1] The pathway mimics the industrial synthesis of Albuterol but utilizes chlorinated
precursors.[1]

Strategic Disconnection:
o Target: 5-Chloroalbuterol.[1][2]

e Precursor 1: The ethanolamine chain is derived from an

-bromoketone intermediate via amination and reduction.[1][2]

e Precursor 2: The

-bromoketone is derived from 3-Chloro-4-hydroxyacetophenone.[1][2]

» Starting Material:2-Chlorophenol or Methyl 5-chlorosalicylate.[1][2]

DOT Diagram: Retrosynthetic Logic
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Caption: Retrosynthetic breakdown of 5-Chloroalbuterol showing the key disconnection at the
ethanolamine side chain.

Detailed Synthesis Protocol (Reference Standard
Preparation)

This protocol describes the preparation of 5-Chloroalbuterol (Impurity L) starting from 3-
Chloro-4-hydroxyacetophenone.[1][2]

Step 1: Hydroxymethylation (Introduction of C1 Unit)

The chlorine atom on the ring deactivates the system, making standard Friedel-Crafts
hydroxymethylation challenging.[1][2] A reliable method involves chloromethylation followed by
hydrolysis.[1][2]

o Reagents: 3-Chloro-4-hydroxyacetophenone, Paraformaldehyde, HCI (gas), Dioxane.[1][2]
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e Mechanism: Electrophilic aromatic substitution at the ortho position to the phenol (position

5).[11[2]
Protocol:
¢ Dissolve 3-Chloro-4-hydroxyacetophenone (10.0 g, 58.6 mmol) in 1,4-dioxane (50 mL).
o Add Paraformaldehyde (2.6 g, 88 mmol) and ZnClz (catalytic, 0.5 g).

o Bubble dry HCI gas through the solution at 60°C for 4-6 hours. Critical: Monitor consumption
of starting material by TLC (Hexane:EtOAc 7:3).

o Workup: Pour the reaction mixture into ice water. The intermediate 3-chloro-5-
(chloromethyl)-4-hydroxyacetophenone precipitates.[1][2] Filter and wash with cold water.[1]

[2]

o Hydrolysis: Suspend the wet cake in saturated agueous NaHCOs (100 mL) and reflux for 2
hours to convert the chloromethyl group to a hydroxymethyl group.

« |solation: Cool, acidify to pH 5 with dilute HCI, and extract with Ethyl Acetate (3x50 mL). Dry
over Na2S0Oa4 and concentrate to yield 3-Chloro-4-hydroxy-5-(hydroxymethyl)acetophenone.

Step 2: Alpha-Bromination[1][5]

e Reagents: Bromine (Brz), Acetic Acid (AcOH), or N-Bromosuccinimide (NBS).[1][2]
Protocol:

o Dissolve the intermediate from Step 1 (5.0 g, 25 mmol) in Glacial Acetic Acid (40 mL).

e Add a solution of Bromine (4.0 g, 25 mmol) in Acetic Acid (10 mL) dropwise over 30 minutes
at 20-25°C.

« Stir for 2 hours. The solution typically turns from dark orange to pale yellow as bromine is
consumed.[1]

o Workup: Pour into ice water (200 mL). The product
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-Bromo-3-chloro-4-hydroxy-5-(hydroxymethyl)acetophenone will precipitate.[1][2] Filter and
dry under vacuum.[1][2]

Step 3: Amination (Formation of Aminoketone)[1][5]

e Reagents: tert-Butylamine, THF or Isopropanol.[1][2]
o Safety: tert-Butylamine is volatile and flammable.[1][2]

Protocol:

Dissolve the bromo-ketone (4.0 g, 14.3 mmol) in THF (40 mL).

e Cool to 0-5°C. Add tert-Butylamine (3.1 g, 42.9 mmol, 3.0 eq) dropwise. Note: Excess amine
acts as a scavenger for the HBr generated.[1]

e Allow to warm to room temperature and stir for 12 hours.

o Workup: Filter off the tert-butylammonium bromide salt. Concentrate the filtrate to obtain the
crude aminoketone.[1]

o Optional Purification: Recrystallize from Isopropanol/Ether to remove residual salts.[1][2]

Step 4: Reduction (Final APl Synthesis)

e Reagents: Sodium Borohydride (NaBHa4), Methanol.[1][2]

Protocol:

Dissolve the crude aminoketone (3.0 g) in Methanol (30 mL).

Cool to 0-5°C. Add NaBHa4 (0.8 g, 21 mmol) portion-wise over 15 minutes. Caution:
Hydrogen gas evolution.[1][2]

Stir at room temperature for 4 hours.

Quench: Add Acetone (5 mL) to destroy excess hydride, then adjust pH to ~8 with dilute HCI.
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« |solation: Evaporate methanol. Extract the residue with Ethyl Acetate/Butanol (9:1).[1][2]
Wash with brine, dry, and concentrate.[6]

» Salt Formation (for stability): Dissolve the free base in Ethanol and add conc.[1][2] H2SOa4
(0.5 eq) to precipitate 5-Chloroalbuterol Sulfate.[1][2]

Pathway Visualization

2. H20 / NaHCO3 ¥ T N 3.Br2/AcOH
3-Chloro-4-hydroxy- © (3-chi \ v JIPN o otosSely o
acetophenone \ (Key Intermediate) )

Click to download full resolution via product page
Caption: Step-by-step synthesis pathway for 5-Chloroalbuterol (Salbutamol Impurity L).

Critical Process Impurity: The Benzylic Chloride

While the above section details the synthesis of the ring-chlorinated reference standard,
process chemists must also control the formation of

-Chlorosalbutamol.

Mechanism of Formation

This impurity arises when Albuterol (or its precursors containing the hydroxymethyl group) is
exposed to acidic conditions (HCI, SOCIz) during salt formation or deprotection steps.[1][2]

e Protonation: The benzylic hydroxyl group is protonated.[1][2]

» Carbocation Formation: Loss of water generates a resonance-stabilized benzylic
carbocation.[1][2]

» Nucleophilic Attack: Chloride ion attacks the carbocation.[1][2]

Comparison of "Chloro" Species:
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5-Chloroalbuterol (Impurity

Feature

-Chlorosalbutamol

L) (Benzylic Impurity)
Structure Cl on Benzene Ring Cl replaces Benzylic OH
Oriai Contaminated Starting Material Reaction Condition (Acid +
rigin
g (Chlorophenol) Heat)

Highly Reactive (Alkylatin
Reactivity Stable vy (Alkylating

Agent)
Toxicity Low/Moderate High (Potential Genotoxin)

_ Avoid strong HCI/Heat; Control

Control Source Material QC

pH

Analytical Characterization Data

To validate the synthesized 5-Chloroalbuterol, the following physicochemical properties

should be observed:

Parameter Specification (Expected)
Appearance Off-white to pale beige solid
Molecular Formula C13H20CINOs
Molecular Weight 273.76 g/mol

Mass Spectrometry (ESI+)

m/z 274.1 [M+H]* (Characteristic Cl isotope
pattern 3:[1][2]1)

1H NMR (DMSO-ds)

7.35 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 4.50 (s,
2H, CH20H), 1.05 (s, 9H, t-Bu)

Retention Time (HPLC)

Relative Retention Time (RRT) ~1.2 - 1.4 vs
Albuterol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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